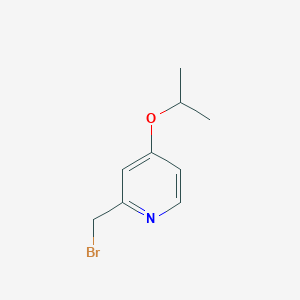

2-(Bromomethyl)-4-(propan-2-yloxy)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-(bromomethyl)-4-propan-2-yloxypyridine |

InChI |

InChI=1S/C9H12BrNO/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,6H2,1-2H3 |

InChI Key |

MVPTVOXQVNVTHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromomethyl 4 Propan 2 Yloxy Pyridine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For 2-(bromomethyl)-4-(propan-2-yloxy)pyridine, two primary disconnections are logical. The first is the disconnection of the carbon-bromine bond in the bromomethyl group, leading to the precursor 2-methyl-4-(propan-2-yloxy)pyridine. This suggests a late-stage bromination of the methyl group.

The second key disconnection involves the ether linkage at the C4 position. Cleavage of the carbon-oxygen bond points to two potential synthetic strategies: a nucleophilic substitution reaction using isopropoxide on a pyridine (B92270) ring with a suitable leaving group at the C4 position (such as a halogen), or a Williamson ether synthesis starting from a 4-hydroxypyridine (B47283) derivative. These disconnections form the basis for the synthetic strategies discussed below.

Precursor Synthesis Strategies

The synthesis of the key precursor, 2-methyl-4-(propan-2-yloxy)pyridine, is a critical step. This involves the strategic construction of the substituted pyridine ring.

Synthesis of Pyridine Ring Systems with Isopropoxy Moieties

The introduction of the isopropoxy group at the C4 position of the 2-methylpyridine (B31789) core can be achieved through several established methods. A common and effective approach is the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.comwikipedia.org This reaction involves the nucleophilic substitution of a halide at the C4 position by an isopropoxide anion.

A plausible synthetic route begins with a readily available starting material, such as 2-methyl-4-chloropyridine. The reaction proceeds by treating 2-methyl-4-chloropyridine with sodium isopropoxide, typically prepared by reacting sodium metal or sodium hydride with isopropanol. The isopropoxide then displaces the chloride ion to form the desired 2-methyl-4-(propan-2-yloxy)pyridine. The reaction is generally carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Alternatively, one could start from 2-methyl-4-hydroxypyridine. In this case, the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is then reacted with an isopropyl halide (e.g., 2-bromopropane) to form the ether linkage. organic-synthesis.com

A patent describes a multi-step synthesis of 2-methyl-4-bromopyridine, which could also serve as a starting material for the nucleophilic substitution with isopropoxide. google.com

Table 1: Proposed Synthesis of 2-methyl-4-(propan-2-yloxy)pyridine via Williamson Ether Synthesis

| Starting Material | Reagents | Product |

| 2-methyl-4-chloropyridine | Sodium isopropoxide, Isopropanol/THF | 2-methyl-4-(propan-2-yloxy)pyridine |

| 2-methyl-4-hydroxypyridine | 1. Sodium hydride, THF2. 2-Bromopropane | 2-methyl-4-(propan-2-yloxy)pyridine |

Introduction of Bromomethyl Functionality at the C2 Position

Once the 2-methyl-4-(propan-2-yloxy)pyridine precursor is obtained, the next critical step is the selective bromination of the methyl group at the C2 position. This is typically achieved through a free radical substitution reaction.

The benzylic-like position of the methyl group on the pyridine ring makes it susceptible to radical bromination. This transformation is commonly effected using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane. The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a stabilized pyridyl-methyl radical. This radical then reacts with another molecule of NBS or molecular bromine (present in equilibrium) to yield the desired 2-(bromomethyl)pyridine (B1332372) derivative and a succinimidyl radical, which continues the chain reaction.

N-Bromosuccinimide (NBS): As mentioned, NBS is the most common reagent for this type of transformation. Careful control of reaction conditions is crucial to favor the desired monobromination and minimize side reactions, such as dibromination or ring bromination. The use of a radical initiator and light can enhance the selectivity for the substitution at the methyl group.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another effective brominating agent that can be used as an alternative to NBS. It offers similar reactivity for radical bromination of benzylic positions. The reaction conditions are comparable to those used with NBS, typically involving a radical initiator and a non-polar solvent.

Table 2: Comparison of Brominating Agents for the Synthesis of this compound

| Brominating Agent | Initiator | Solvent | Key Advantages |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | Well-established, commercially available |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | AIBN or Benzoyl Peroxide | Cyclohexane | Effective alternative to NBS |

Direct Synthesis Approaches to the Target Compound

Nucleophilic Substitution Reactions in Pyridine Chemistry

Nucleophilic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups onto the heterocyclic ring. The pyridine ring is electron-deficient compared to benzene, a consequence of the electron-withdrawing effect of the electronegative nitrogen atom. matanginicollege.ac.in This effect is most pronounced at the α (C2, C6) and γ (C4) positions, which carry a partial positive charge, making them susceptible to attack by nucleophiles. matanginicollege.ac.ingcwgandhinagar.com

The reaction typically proceeds via an addition-elimination mechanism (SNAr), where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is enhanced because the negative charge can be delocalized onto the ring nitrogen atom. matanginicollege.ac.inyoutube.com The subsequent departure of a leaving group (such as a halide) restores the aromaticity of the ring.

In the context of synthesizing this compound, this methodology is crucial for introducing the 4-(propan-2-yloxy) moiety. A common strategy involves starting with a precursor like 2-methyl-4-chloropyridine. The chlorine atom at the C4 position serves as an effective leaving group for nucleophilic substitution. The reaction with a nucleophile, such as sodium isopropoxide, would proceed as follows:

Step 1: Nucleophilic Attack. The isopropoxide ion attacks the C4 position of the pyridine ring.

Step 2: Formation of Meisenheimer Intermediate. A resonance-stabilized anionic intermediate is formed.

Step 3: Elimination. The chloride ion is eliminated, yielding 2-methyl-4-(propan-2-yloxy)pyridine and restoring the aromatic system.

Once the isopropoxy group is in place, the final bromomethyl functionality can be introduced. This is not a nucleophilic substitution on the aromatic ring itself, but rather a radical substitution on the C2-methyl group. A standard method for this transformation is the Wohl-Ziegler reaction, using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or UV light.

Alternatively, if a precursor such as (4-(propan-2-yloxy)pyridin-2-yl)methanol is synthesized, the hydroxyl group can be converted to a bromide via a nucleophilic substitution reaction on the sp³-hybridized carbon of the methyl group. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective for this transformation.

Palladium-Catalyzed Cross-Coupling Strategies for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heteroaromatic compounds, including pyridines. nih.gov These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, often under mild conditions. nih.gov For pyridine derivatives, these reactions provide powerful pathways to construct the core structure or introduce further complexity.

Commonly employed palladium-catalyzed reactions include the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck (using alkenes) couplings. acs.org For instance, a Suzuki coupling could be used to build a substituted pyridine core by reacting a dihalopyridine with an appropriate boronic acid, which could then be further elaborated to the target molecule.

More recently, palladium-catalyzed C–H activation has emerged as a highly atom-economical strategy. rsc.org This approach allows for the direct functionalization of C–H bonds, bypassing the need to pre-functionalize the pyridine ring with a halide or other leaving group. The pyridine nitrogen can act as a directing group, facilitating the selective activation of the C–H bond at the C2 position. rsc.org For example, palladium-catalyzed C-H activation of a 4-isopropoxypyridine (B1275052) substrate could be envisioned to introduce functionality at the C2 position, which could then be converted to the bromomethyl group.

The choice of catalyst, ligand, and reaction conditions is critical for the success of these transformations. Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligands (e.g., P(t-Bu)₃, PCy₃, SPhos) can dramatically influence the reaction's outcome. acs.orgresearchgate.net

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst System | Yield |

|---|---|---|---|---|

| Suzuki Coupling | 2-Chloropyridine | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | Good to Excellent |

| Suzuki Coupling | Aryl Chloride | Pyridylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | Very Good |

| C-H Arylation | 2-Phenylpyridine | Arylboronic Acid | Pd(OAc)₂ / Cu(OTf)₂ | ~94% |

| C-H Alkylation | Pyridine N-Oxide | Alkyl Bromide | Pd(OAc)₂ / Ligand | Good |

Multi-Component Reaction Design for Complex Pyridine Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient and atom-economical approach to synthesizing complex molecules. bohrium.comnih.gov For the synthesis of pyridine rings, the Hantzsch pyridine synthesis is a classic and versatile MCR. wikipedia.org

The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.orgacsgcipr.org

This methodology allows for the rapid construction of polysubstituted pyridine rings from simple, acyclic precursors. By carefully choosing the starting components, one can strategically place the desired substituents around the pyridine ring. For example, a modified Hantzsch synthesis could be designed to produce a pyridine with the necessary methyl group at C2 and a handle for introducing the isopropoxy group at C4. The key advantages of MCRs include:

Operational Simplicity: Multiple bonds are formed in a single step, reducing the number of purification steps and saving time and resources. bohrium.com

Atom Economy: A large portion of the atoms from the starting materials are incorporated into the final product, minimizing waste. acsgcipr.org

While the classical Hantzsch synthesis has limitations, modern variations have expanded its scope, making it a powerful tool for generating diverse pyridine libraries. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of a target molecule like this compound often hinges on the careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts. researchgate.net A systematic approach to optimization involves varying key parameters such as the catalyst, solvent, base, temperature, and reaction time.

For instance, in palladium-catalyzed cross-coupling reactions, the interplay between the palladium precursor, the ligand, and the base is crucial. A study on the Suzuki-Miyaura coupling of 3,5-dibromo-2,4,6-trimethylpyridine (B189553) with phenylboronic acid demonstrated the importance of this optimization. researchgate.net The goal was to maximize the yield of the desired diarylated product while suppressing the formation of mono-arylated and debrominated side products.

The screening process revealed that a combination of Pd(OAc)₂ as the catalyst, tri-(o-tolyl)phosphine (P(o-tol)₃) as the ligand, and potassium carbonate (K₂CO₃) as the base in a dioxane/water solvent system provided the optimal results. researchgate.net This highlights that no single set of conditions is universally applicable; optimization is specific to the substrates involved. Similarly, for multi-component reactions, factors like catalyst loading, solvent polarity, and temperature can significantly affect the reaction efficiency and product distribution. researchgate.net

| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | Trace |

| Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |

| Pd(OAc)₂ (5) | P(o-tol)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 81 |

| Pd(OAc)₂ (5) | P(o-tol)₃ | Cs₂CO₃ | Dioxane/H₂O | 100 | 75 |

| Pd(OAc)₂ (5) | P(o-tol)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 72 |

Green Chemistry Principles in the Synthesis of Brominated Pyridines

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. The synthesis of pyridine derivatives is an area where these principles have been successfully applied. researchgate.netnih.gov

Key green chemistry strategies relevant to the synthesis of brominated pyridines include:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. Multi-component reactions, such as the Hantzsch synthesis, are prime examples of atom-economical processes. bohrium.comnih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids, or conducting reactions under solvent-free conditions. researchgate.netresearchgate.net

Energy Efficiency: Employing methods that reduce energy consumption. Microwave-assisted synthesis and ultrasonication are techniques that can dramatically shorten reaction times from hours to minutes, thereby saving energy. nih.govtandfonline.comnih.gov

Catalysis: Using catalytic reagents in place of stoichiometric ones reduces waste. The development of recyclable catalysts or catalysts based on earth-abundant and non-toxic metals, such as iron, is a significant area of research. rsc.org

Waste Reduction: Designing synthetic routes to minimize the formation of byproducts and waste streams. One-pot reactions, where multiple transformations are carried out in the same vessel, contribute to this goal by eliminating intermediate workup and purification steps. nih.gov

By integrating these principles, the synthesis of this compound and related compounds can be made more sustainable, cost-effective, and environmentally friendly. nih.gov

Sophisticated Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons and their neighboring environments in the 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine molecule. The expected signals, their chemical shifts (δ) in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet), and integration values would correspond to the distinct proton groups in the molecule: the bromomethyl group, the protons on the pyridine (B92270) ring, and the protons of the isopropoxy group.

Hypothetical ¹H NMR Data Interpretation:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| CH(CH₃)₂ | ~1.3 | Doublet | 6H |

| OCH(CH₃)₂ | ~4.6 | Septet | 1H |

| CH₂Br | ~4.5 | Singlet | 2H |

| Pyridine-H (position 5) | ~6.8 | Doublet of doublets | 1H |

| Pyridine-H (position 3) | ~7.0 | Doublet | 1H |

| Pyridine-H (position 6) | ~8.2 | Doublet | 1H |

Note: This is a hypothetical interpretation and actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, confirming the carbon skeleton.

Hypothetical ¹³C NMR Data Interpretation:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH(CH₃)₂ | ~22 |

| OCH(CH₃)₂ | ~71 |

| CH₂Br | ~35 |

| Pyridine-C (positions 3, 5) | ~110-120 |

| Pyridine-C (positions 2, 4, 6) | ~150-165 |

Note: This is a hypothetical interpretation and actual values may vary.

To unambiguously assign all proton and carbon signals and confirm the connectivity between them, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the entire molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with a very high degree of accuracy (typically to four or five decimal places). This precise mass measurement allows for the unambiguous determination of the elemental formula of the compound, as it would distinguish it from other compounds with the same nominal mass. The expected exact mass would be calculated based on the isotopic masses of the most abundant isotopes of carbon, hydrogen, bromine, nitrogen, and oxygen.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be employed to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then detect and identify each component based on its mass-to-charge ratio. This provides a robust method for both qualitative and quantitative analysis of the compound and any potential byproducts from its synthesis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the substituted pyridine ring, the aliphatic isopropoxy group, and the bromomethyl group.

The pyridine ring vibrations are typically observed in specific regions of the spectrum. Aromatic C-H stretching vibrations usually appear in the 3150-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations of the aromatic ring are expected to produce a series of sharp bands in the 1650-1400 cm⁻¹ range. researchgate.net The substitution pattern on the pyridine ring influences the exact position and intensity of these bands.

The isopropoxy group (-O-CH(CH₃)₂) will show characteristic C-H stretching vibrations for the methyl and methine groups in the 2980-2850 cm⁻¹ range. A strong absorption band corresponding to the C-O-C (ether) stretching vibration is anticipated, typically appearing in the 1260-1000 cm⁻¹ region. The presence of the bromomethyl (-CH₂Br) group is identified by its C-H stretching and bending vibrations, as well as the C-Br stretching vibration, which is expected to appear at lower frequencies, generally in the 680-515 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Pyridine) | Stretching | 3150 - 3000 |

| Aliphatic C-H (Isopropoxy) | Stretching | 2980 - 2850 |

| Aromatic C=C and C=N | Stretching | 1650 - 1400 |

| C-O-C (Ether) | Stretching | 1260 - 1000 |

| C-Br (Bromomethyl) | Stretching | 680 - 515 |

Advanced Chromatographic Methods for Purification and Purity Evaluation

Chromatographic techniques are indispensable for separating the target compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis. nih.gov In this mode, a non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase.

The method involves injecting a solution of the sample onto the column. The components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. For pyridine derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate), delivered in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. nih.govmdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring possesses a strong chromophore that absorbs UV light at a specific wavelength. researchgate.net The purity of the sample is determined by comparing the area of the main peak corresponding to the target compound to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Aqueous Buffer (e.g., Phosphate Buffer pH 2-7) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., 250-270 nm) |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the separation, identification, and quantification of volatile and semi-volatile by-products that may be present from the synthesis of this compound. sigmaaldrich.com In this method, the sample is vaporized and separated in a gas chromatograph, where components are partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. mdpi.com

Following separation by GC, the individual components enter the mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component. This spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparison to spectral libraries or through interpretation of fragmentation patterns. Potential volatile by-products could include unreacted starting materials, residual solvents, or side-products such as 2-(hydroxymethyl)-4-(propan-2-yloxy)pyridine formed via hydrolysis of the bromo group. GC-MS is highly sensitive and can detect impurities at trace levels. researchgate.net

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique provides unequivocal proof of structure by mapping the electron density of a single crystal. The resulting structural model yields highly accurate data on bond lengths, bond angles, and torsional angles.

For this compound, a single crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. This includes the planarity of the pyridine ring and the spatial orientation of the bromomethyl and isopropoxy substituents relative to the ring. Furthermore, this technique elucidates the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the crystal packing arrangement. mdpi.com While a specific crystal structure for this exact compound is not publicly available, analysis of related substituted pyridines demonstrates the power of this technique to confirm molecular geometry and reveal non-covalent interactions that influence the physical properties of the solid material. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| Unit Cell Dimensions (Å) | a = 5-10, b = 10-15, c = 15-20 |

| Unit Cell Angles (°) | α = 90, β = 90-105, γ = 90 |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density (g/cm³) | 1.4 - 1.6 |

Computational and Theoretical Investigations of 2 Bromomethyl 4 Propan 2 Yloxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governed by its electron distribution. For 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine, these calculations can predict its geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By applying DFT, one can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

In a study on the closely related compound 2,6-bis(bromomethyl)pyridine, DFT calculations at the B3LYP/6-311G(d,p) level of theory were employed to analyze its electronic properties. derpharmachemica.com For this compound, similar calculations would reveal the distribution of electron density. The pyridine (B92270) ring, being an aromatic heterocycle, will have delocalized π-orbitals. The isopropoxy group at the 4-position is an electron-donating group, which would increase the electron density on the pyridine ring, thereby raising the HOMO energy and making the ring more susceptible to electrophilic attack. Conversely, the bromomethyl group at the 2-position is an electron-withdrawing group, which would lower the LUMO energy, making the benzylic carbon a prime target for nucleophilic attack.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and ability to act as a hydrogen bond acceptor. The area around the hydrogen atoms of the methyl groups in the isopropoxy moiety would exhibit a positive potential.

Table 1: Predicted Electronic Properties of this compound based on DFT Studies of Analogues

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack on the pyridine ring. |

| LUMO Energy | Relatively low | Suggests the benzylic carbon is prone to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Reflects kinetic stability; a smaller gap implies higher reactivity. |

Note: The values in this table are qualitative predictions based on the functional groups present and data from analogous compounds.

The three-dimensional structure of a molecule is fundamental to its function. Conformation analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is achieved by exploring the potential energy surface of the molecule, which is a function of its bond lengths, bond angles, and dihedral angles.

Energy minimization calculations, typically performed using DFT or other quantum mechanical methods, would be used to locate the lowest energy conformer. The primary sources of conformational flexibility in this molecule are the rotation around the C-O bond of the isopropoxy group and the C-C bond connecting the bromomethyl group to the pyridine ring. The isopropoxy group can adopt various orientations relative to the plane of the pyridine ring. Similarly, the bromomethyl group can rotate, influencing the accessibility of the benzylic carbon for reactions. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of the molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time.

For this compound, an MD simulation would reveal the range of conformations the molecule can adopt at a given temperature. rsc.orgnih.gov This is particularly important for understanding how the molecule might interact with a biological target, such as a protein binding site, which often requires a specific conformation. The simulation would show the flexibility of the isopropoxy and bromomethyl side chains and how their movements are correlated. Analysis of the MD trajectory can provide information on the average values and fluctuations of key dihedral angles, which define the molecule's conformational space.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a particular property. researchpublish.comnih.govnih.gov These models are invaluable in drug design for predicting the activity of new, unsynthesized molecules and for guiding the design of more potent analogues.

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model that correlates a subset of these descriptors with the observed activity. A robust QSAR model for pyridine derivatives could highlight the key structural features that are important for a specific biological effect. For instance, it might reveal that increasing the hydrophobicity of the substituent at the 4-position enhances activity, or that a specific electronic character at the 2-position is crucial. This information would be instrumental in designing novel analogues of this compound with improved properties.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods can accurately predict various spectroscopic properties of molecules, which is a valuable tool for structure verification and interpretation of experimental data.

The prediction of Nuclear Magnetic Resonance (NMR) spectra involves calculating the magnetic shielding of each nucleus in the molecule. nih.govualberta.camdpi.com DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are commonly employed for this purpose. For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be compared with experimental spectra to confirm the structure. The calculations would predict distinct signals for the protons and carbons of the pyridine ring, the bromomethyl group, and the isopropoxy group.

Similarly, the prediction of the Infrared (IR) spectrum involves calculating the vibrational frequencies of the molecule. nih.govjocpr.com These frequencies correspond to the stretching and bending of chemical bonds. DFT calculations can provide a set of vibrational modes and their corresponding intensities. The predicted IR spectrum for this compound would show characteristic peaks for the C-H stretching of the aromatic and aliphatic groups, the C-N and C=C stretching of the pyridine ring, the C-O stretching of the ether linkage, and the C-Br stretching of the bromomethyl group.

Table 2: Predicted Characteristic Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts / Frequencies | Corresponding Functional Group |

|---|---|---|

| ¹H NMR | δ 7.0-8.5 ppm | Pyridine ring protons |

| δ 4.5-5.0 ppm | -CH(CH₃)₂ proton | |

| δ 4.4-4.8 ppm | -CH₂Br protons | |

| δ 1.3-1.5 ppm | -CH(CH₃)₂ protons | |

| ¹³C NMR | δ 150-165 ppm | C-O and C-N carbons of pyridine ring |

| δ 110-140 ppm | Other pyridine ring carbons | |

| δ 70-75 ppm | -CH(CH₃)₂ carbon | |

| δ 30-35 ppm | -CH₂Br carbon | |

| δ 20-25 ppm | -CH(CH₃)₂ carbons | |

| IR | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |

| ~3000-2850 cm⁻¹ | Aliphatic C-H stretch | |

| ~1600-1450 cm⁻¹ | Pyridine ring C=C and C=N stretch | |

| ~1250-1000 cm⁻¹ | C-O-C stretch (ether) |

Note: The values in this table are approximate predictions based on typical ranges for the respective functional groups and computational data from similar structures.

Future Research Directions and Outlook in the Field of Brominated Pyridine Ethers

Exploration of Asymmetric Synthesis Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of asymmetric synthesis methods a critical goal in medicinal and agrochemical research. chemistryviews.org For brominated pyridine (B92270) ethers, future research will likely focus on catalytic enantioselective methods to produce specific isomers, which is challenging due to the aromaticity of the pyridine ring. numberanalytics.com

Key areas of exploration include:

Chiral Catalysis : The use of transition metal complexes, such as rhodium or copper, paired with chiral diphosphine ligands has shown great promise for the enantioselective alkylation and functionalization of pyridine derivatives. researchgate.netnih.gov Future work could adapt these systems to introduce chirality either at the ether linkage or at a functionalized side chain of compounds like 2-(Bromomethyl)-4-(propan-2-yloxy)pyridine. The development of novel chiral pyridine–aminophosphine ligands for asymmetric hydrogenation also presents a promising avenue. rsc.org

Organocatalysis : Biomolecule-inspired catalysts, such as peptides containing aspartic acid, have been successfully used for the enantioselective N-oxidation of pyridines. chemistryviews.org This approach could be expanded to other transformations, offering a metal-free alternative for creating chiral pyridine ethers.

Chiral Auxiliaries : This strategy involves temporarily attaching a chiral molecule to the pyridine substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed. Research into more efficient and recyclable chiral auxiliaries tailored for pyridine systems is an ongoing need.

These approaches will be crucial for synthesizing enantiomerically pure brominated pyridine ethers, enabling detailed studies of their structure-activity relationships in biological systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving away from traditional batch processes towards continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and easier scalability. bohrium.comnih.gov For the synthesis of brominated pyridine ethers, this transition promises significant advantages.

Continuous Flow Synthesis : Microreactors and coil-based systems facilitate excellent heat and mass transfer, allowing for reactions to be performed under high-temperature and high-pressure conditions safely. nih.govresearchgate.net This can lead to reduced reaction times, higher yields, and lower solvent wastage. bohrium.com Flow chemistry has already been successfully applied to the synthesis of various heterocycles, including indoles and pyrroles, and its application to pyridine ether synthesis is a logical next step. mdpi.comuc.pt

Automated Synthesis Platforms : The integration of flow reactors with automated control systems, real-time analytics (like NMR and FTIR), and machine-learning algorithms is revolutionizing molecule production. researchgate.netyoutube.com These self-optimizing systems can rapidly screen reaction conditions to find the optimal parameters for yield and purity, accelerating the discovery and development of new synthetic routes. researchgate.net Platforms like the SynFini™ system aim to automate the entire workflow from design to synthesis, drastically reducing development cycles. youtube.comresearchgate.net The fully automated synthesis of radiolabelled pyridine-based agents for oligonucleotide conjugation demonstrates the high level of precision and control achievable with these technologies. nih.gov

Adopting these technologies will enable the rapid, efficient, and reproducible production of libraries of brominated pyridine ethers for screening in drug discovery and materials science.

Discovery of Novel Reactivity Patterns

The pyridine ring is electron-deficient, which makes it inherently challenging to functionalize via traditional electrophilic aromatic substitution. nih.govbeilstein-journals.org A major area of future research will be the discovery of novel methods to selectively modify the pyridine core in brominated ethers.

Direct C–H Functionalization : This approach, which avoids the need for pre-functionalized starting materials, is a key goal of sustainable chemistry. rsc.org Transition-metal catalysis has emerged as a powerful tool for the direct C–H arylation, alkylation, and amination of pyridines. nih.govbeilstein-journals.org Future work will focus on developing catalysts with higher selectivity for specific positions on the pyridine ring.

Regioselective Control : Recent breakthroughs have shown that the selectivity of C-H functionalization can be switched between different positions on the pyridine ring under tunable conditions. For example, a redox-neutral strategy using oxazino pyridine intermediates allows for meta-selective functionalization, which can be switched to para-selectivity simply by changing to acidic conditions. acs.org Applying such innovative strategies to brominated pyridine ethers could provide access to a wide range of previously inaccessible isomers.

Exploiting the Bromomethyl Group : The 2-(bromomethyl) group is a versatile handle for a variety of nucleophilic substitution reactions. Research into its reactivity with a broader range of complex nucleophiles, including organometallic reagents and heterocycles, will expand the chemical space accessible from this building block.

Development of Sustainable Synthesis Protocols

Green chemistry principles are becoming increasingly important in chemical manufacturing to reduce environmental impact. nih.gov The synthesis of brominated pyridine ethers is an area ripe for the application of more sustainable methods.

Green Catalysts and Solvents : Research is moving towards replacing precious metal catalysts with more abundant and less toxic alternatives, such as iron. rsc.org The development of one-pot multicomponent reactions, which reduce the number of steps and purification stages, is another key strategy. researchgate.net Furthermore, using environmentally benign solvents or solvent-free conditions is a major focus. researchgate.net

Energy-Efficient Methods : Microwave-assisted and ultrasound-assisted syntheses are being explored as alternatives to conventional heating. nih.govtandfonline.com These techniques can often dramatically reduce reaction times and energy consumption while improving yields.

Biocatalysis : The use of enzymes or whole-cell systems offers a highly sustainable route to chemical synthesis. ukri.org Biocatalytic methods are being developed for the synthesis of pyridine N-oxides and other derivatives from simple, renewable feedstocks. researchgate.netrsc.org Research into enzymes that can perform selective halogenation or etherification on a pyridine scaffold could lead to entirely new and green synthetic pathways. ukri.org

Expanding the Scope of Applications in Emerging Chemical Technologies

While pyridine derivatives are well-established in medicine and agriculture, new applications in advanced materials and other emerging technologies are a major frontier for future research. researchgate.netnih.gov

Medicinal Chemistry : The pyridine scaffold is present in numerous FDA-approved drugs. lifechemicals.comnih.gov Functionalized brominated pyridine ethers serve as valuable building blocks for creating new drug candidates targeting a wide range of diseases, including cancer and inflammatory conditions. researchgate.netfrontiersin.org

Organic Electronics : Pyridine-containing compounds are being investigated as materials for organic electronic devices due to their electron-deficient nature. rsc.org They can function as electron-transporting layers (ETLs) in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org The specific electronic properties of brominated pyridine ethers could be tuned by modifying the substituents, making them promising candidates for next-generation organic semiconductors and hole-transporting materials. nih.govgoogle.com

Functional Materials : The ability of the pyridine nitrogen to coordinate with metals makes these compounds valuable as ligands in catalysis and functional materials. nih.gov Brominated pyridine ethers could be incorporated into metal-organic frameworks (MOFs) or polymers to create materials with novel catalytic, sensing, or photophysical properties.

The continued exploration of these diverse applications will ensure that brominated pyridine ethers remain a vibrant and impactful area of chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.